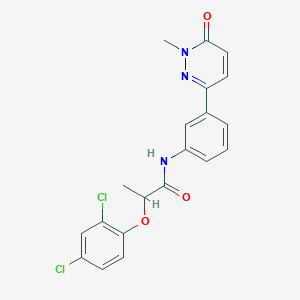

![molecular formula C18H18N4O2S B2850038 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034432-87-4](/img/structure/B2850038.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

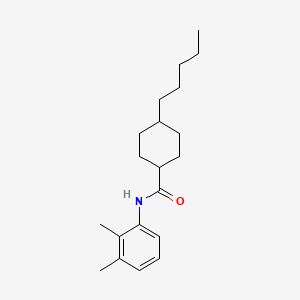

The synthesis of such a compound would likely involve multiple steps . The imidazole ring could be formed using methods highlighted in recent advances in the synthesis of substituted imidazoles . The tetrahydrothiophene group could be introduced through a nucleophilic substitution reaction. Finally, the isonicotinamide group could be attached via an amide coupling reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the exact substituents present .Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Novel Inhibitors

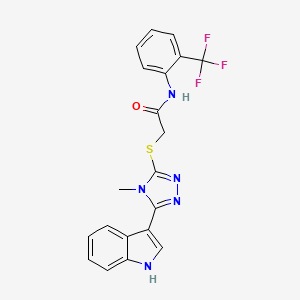

Research efforts have focused on designing and synthesizing novel inhibitors targeting specific biological pathways. For instance, a study by Ting-jian Zhang et al. (2019) highlighted the synthesis of N-phenylisonicotinamide derivatives as potent xanthine oxidase (XO) inhibitors, utilizing a structure-based drug design strategy. This research aimed at optimizing the interaction between the inhibitors and the target enzyme to enhance potency, demonstrating the compound's application in drug discovery for diseases associated with XO activity, such as gout or cardiovascular diseases (Ting-jian Zhang et al., 2019).

Development of Antimicrobial Agents

The synthesis of imidazole derivatives has been explored for their antimicrobial properties. Rakesh K Patel et al. (2017) synthesized N (2-alkyl/aryl-5-oxo-imidazolidine-1-yl) isonicotinamide derivatives, which were evaluated for their antibacterial and antifungal activities. Such studies contribute to the development of new antimicrobial agents in response to the growing issue of antibiotic resistance, highlighting the compound's role in addressing public health challenges (Rakesh K Patel et al., 2017).

Corrosion Inhibition for Industrial Applications

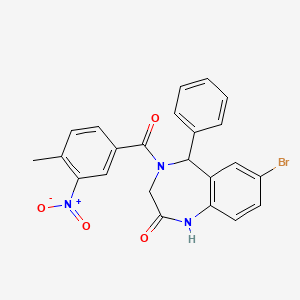

In the context of industrial applications, research by M. Yadav et al. (2015) explored amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution. The study showcased how derivatives of benzimidazole, including structures similar to the specified chemical compound, can serve as effective corrosion inhibitors, underscoring their significance in prolonging the lifespan of metal structures in corrosive environments (M. Yadav et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-18(20-10-16-21-14-3-1-2-4-15(14)22-16)12-5-7-19-17(9-12)24-13-6-8-25-11-13/h1-5,7,9,13H,6,8,10-11H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGRHGHBUDQDHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/no-structure.png)

![N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2849970.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2849973.png)

![N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2849977.png)